2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound "2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" is a fascinating chemical entity due to its unique structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" typically involves multi-step organic reactions. The initial steps often include the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. Subsequent steps may involve the coupling of the oxadiazole intermediate with chlorophenyl derivatives and pyridopyrimidine scaffolds under controlled conditions, such as temperature, solvent, and catalyst presence.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and automated synthesis platforms to enhance yield and purity. Scalability considerations include efficient solvent recovery systems and environmentally friendly reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions including:
Reduction: Generally, the addition of hydrogen or removal of oxygen, facilitated by reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution Reactions: Involves replacing one atom or group of atoms in a molecule with another, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation can yield sulfoxides or sulfones, reduction can produce alcohols, and substitution may result in halo derivatives.
Scientific Research Applications
This compound has various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting specific proteins or enzymes.
Industry: Utilized in the manufacture of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The chlorophenyl and oxadiazole moieties interact with the active sites of these targets, modulating their activity and leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Comparing "2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" with other similar compounds reveals its unique structural features and reactivity profile:
Similar Compounds: Other pyridopyrimidines and oxadiazoles with different substituents or ring systems.
This compound stands out due to its innovative synthesis methods, versatile reactivity, and broad range of applications, making it a valuable subject of ongoing research in multiple scientific disciplines.
Properties
IUPAC Name |
2-[[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5O3/c23-17-8-2-1-6-15(17)20-25-21(31-26-20)16-7-5-10-27(22(16)30)13-14-12-19(29)28-11-4-3-9-18(28)24-14/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSILNXWWSZPMFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC4=CC(=O)N5C=CC=CC5=N4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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